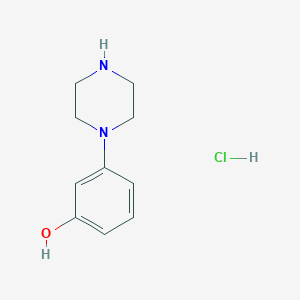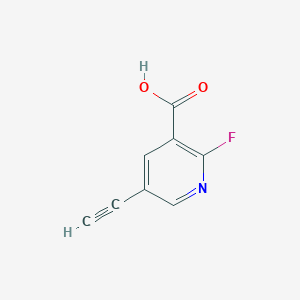
5-Ethynyl-2-fluoronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2-fluoronicotinic acid: is a chemical compound that belongs to the class of fluorinated nicotinic acids It is characterized by the presence of an ethynyl group at the 5-position and a fluorine atom at the 2-position of the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the hydrothermal synthesis, which involves reacting 5-fluoronicotinic acid with appropriate reagents under high temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for 5-Ethynyl-2-fluoronicotinic acid are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the hydrothermal method or other scalable synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethynyl-2-fluoronicotinic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amino or thiol derivatives of the nicotinic acid ring.
Applications De Recherche Scientifique
Chemistry: 5-Ethynyl-2-fluoronicotinic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, derivatives of this compound are used as probes to study enzyme activities and metabolic pathways. The ethynyl group can be tagged with fluorescent markers for imaging studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the materials science industry, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2-fluoronicotinic acid is not fully understood. it is believed that the compound interacts with specific molecular targets through its ethynyl and fluorine functionalities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Fluoronicotinic acid: Lacks the ethynyl group but has similar fluorine substitution.
2-Ethynyl-5-fluoronicotinic acid: Similar structure but with different positioning of the ethynyl and fluorine groups.
5-Ethynyl-2-chloronicotinic acid: Similar structure but with chlorine instead of fluorine.
Uniqueness: 5-Ethynyl-2-fluoronicotinic acid is unique due to the specific positioning of the ethynyl and fluorine groups on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H4FNO2 |
|---|---|
Poids moléculaire |
165.12 g/mol |
Nom IUPAC |
5-ethynyl-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4FNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h1,3-4H,(H,11,12) |
Clé InChI |
XIEQVLPQOLNWIJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(N=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
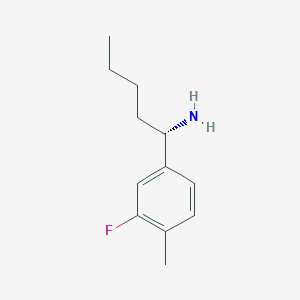

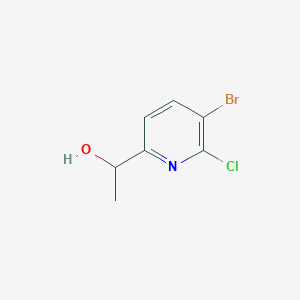

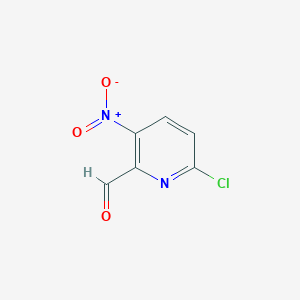

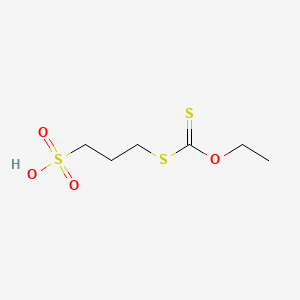

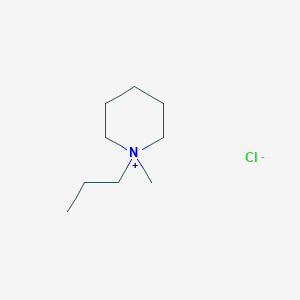


![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
